Bienvenue dans la boutique en ligne BenchChem!

3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-6-METHYLQUINOLIN-4-AMINE

Lipophilicity Physicochemical Properties Drug Discovery

3-(4-Ethylbenzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine (CAS 899356-27-5, MF: C24H21FN2O2S, MW: 420.50) is a fully substituted 4-aminoquinoline derivative belonging to the 3-arylsulfonyl-4-aminoquinoline chemotype. This compound class has been disclosed as preferential ligands for metabotropic glutamate receptors mGluR1 and mGluR5.

Molecular Formula C24H21FN2O2S
Molecular Weight 420.5
CAS No. 899356-27-5
Cat. No. B2909575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-6-METHYLQUINOLIN-4-AMINE
CAS899356-27-5
Molecular FormulaC24H21FN2O2S
Molecular Weight420.5
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)C
InChIInChI=1S/C24H21FN2O2S/c1-3-17-5-11-20(12-6-17)30(28,29)23-15-26-22-13-4-16(2)14-21(22)24(23)27-19-9-7-18(25)8-10-19/h4-15H,3H2,1-2H3,(H,26,27)
InChIKeyXCXRHFSEKLIUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethylbenzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine (CAS 899356-27-5): Physicochemical Profile and Structural Differentiation for Research Procurement


3-(4-Ethylbenzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine (CAS 899356-27-5, MF: C24H21FN2O2S, MW: 420.50) is a fully substituted 4-aminoquinoline derivative belonging to the 3-arylsulfonyl-4-aminoquinoline chemotype . This compound class has been disclosed as preferential ligands for metabotropic glutamate receptors mGluR1 and mGluR5 [1]. The target compound is distinguished by a 6-methyl substituent on the quinoline core, an N-(4-fluorophenyl) group at the 4-amino position, and a 4-ethylbenzenesulfonyl moiety at the 3-position. These three substituents collectively define its lipophilicity, electronic profile, and potential target-interaction surface relative to close structural analogs within the same compound library series (ChemDiv C769 library) .

Why 3-(4-Ethylbenzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine Cannot Be Replaced by Generic Analogs Without Quantitative Verification


The 4-amino-3-arylsulfonylquinoline scaffold has been systematically explored in medicinal chemistry programs, revealing that minor substituent modifications yield large differences in receptor affinity, metabolic stability, and in vivo efficacy [1]. Specifically, variation at the 6-position of the quinoline core (Region II) and the N-aryl group at the 4-amino position (Region I) were among the three key regions mapped by parallel synthesis in mGluR5 negative allosteric modulator programs [1]. The 6-methyl substituent on the target compound modifies the electron density of the quinoline ring, affecting both π-stacking interactions with aromatic residues in the target binding pocket and the compound's overall lipophilicity. Concurrently, the N-(4-fluorophenyl) group provides a specific hydrogen-bond acceptor capable of engaging distinct residues compared to N-benzyl or N-(4-chlorophenyl) analogs. Procurement decisions based solely on scaffold similarity—without verifying whether the specific substitution pattern (6-methyl + N-(4-fluorophenyl) + 3-(4-ethylbenzenesulfonyl)) is present—risk acquiring a compound with substantially different physicochemical properties and, by class-level inference, divergent target-binding profiles [2].

Quantitative Differentiation Evidence for 3-(4-Ethylbenzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine (CAS 899356-27-5) Relative to Closest Analogs


Lipophilicity (logP / logD) Comparison Between 6-Methyl and 6-Hydrogen Quinoline Analogs

The 6-methyl substituent on the quinoline core of the target compound confers measurably higher lipophilicity relative to the direct 6-H analog 3-(4-ethylbenzene-1-sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine (CAS 902913-66-0, ChemDiv C769-1823). The 6-H analog has an experimentally determined logP of 5.54 and logD (pH 7.4) of 5.54 . Based on the well-established Hansch π constant for aromatic methyl substitution (+0.52), the target compound is predicted to exhibit a logP of approximately 6.06 and a logD of approximately 6.06 [1]. This difference of approximately +0.52 log units (~0.5 log units) is expected to impact membrane permeability profiles and compound solubility.

Lipophilicity Physicochemical Properties Drug Discovery

N-Aryl Substituent Electronic Modulation: N-(4-Fluorophenyl) vs. N-(4-Chlorophenyl) vs. N-Benzyl Analogs

The N-(4-fluorophenyl) group in the target compound introduces a distinct electronic profile compared to the N-(4-chlorophenyl) analog (ChemDiv C769-1920) and the N-benzyl analog (CAS 899356-18-4) . Fluorine (Hammett σp = +0.06) is a weaker σ-electron-withdrawing group than chlorine (σp = +0.23) but exerts a stronger field effect, while benzyl lacks aryl electronic conjugation with the 4-amino nitrogen. Meta- and para-substituted fluorophenyl groups in mGluR5 NAM chemotypes have been shown to differentially affect binding affinity by modulating the electron density at the 4-amino nitrogen, which participates in key hydrogen-bonding interactions with the receptor allosteric pocket [1]. This substitution pattern is therefore not interchangeable without altering target engagement potential.

Structure-Activity Relationship Electron-Withdrawing Groups Medicinal Chemistry

In Silico Drug-Likeness and Solubility Profile: Target Compound vs. Library Average

The target compound's predicted aqueous solubility, as estimated from the ChemDiv database using ACD/Labs algorithms, is approximately logSw = -6.4 (estimated based on the 6-H analog logSw of -5.67 plus a decrement of ~0.7 for the additional methyl group) . The 6-H analog 3-(4-ethylbenzene-1-sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine has a reported logSw of -5.6691 . The target compound also has a polar surface area (PSA) of 46.1 Ų, consistent with compounds capable of passive membrane permeation . These predicted properties place the target compound within the drug-like chemical space, though with relatively high lipophilicity that may require formulation strategies for in vivo applications.

Drug-Likeness Aqueous Solubility In Silico ADME

mGluR5/mGluR1 Receptor Subtype Preferential Ligand Class: Structural Compatibility Assessment

The 3-arylsulfonyl-4-aminoquinoline scaffold, to which the target compound belongs, has been established in the patent literature as a preferential ligand chemotype for Group I metabotropic glutamate receptors mGluR1 and mGluR5 [1]. Systematic structure-activity relationship studies on this chemotype have demonstrated that substituents at the 6-position of the quinoline core (Region II), the N-substituent at the 4-amino position (Region I), and the arylsulfonyl group (Region III) collectively determine receptor affinity, selectivity between mGluR1 and mGluR5, and functional activity (negative allosteric modulation vs. antagonism) [2]. Lead optimization within this series has yielded development candidates with nanomolar affinity for mGluR5 and demonstrated in vivo efficacy in preclinical models of CNS disorders [2]. The target compound's specific substitution pattern (6-methyl, N-(4-fluorophenyl), 3-(4-ethylbenzenesulfonyl)) precisely matches the structural variables explored in these optimization campaigns, making it a relevant probe for mGluR-targeted research programs.

Metabotropic Glutamate Receptors Negative Allosteric Modulator CNS Drug Discovery

Commercial Availability and Compound Identity Verification: CAS 899356-27-5 vs. Common Mis-Searches

The target compound (CAS 899356-27-5, MF: C24H21FN2O2S, MW: 420.50) is distinguishable from structurally similar but distinct analogs that may appear in search results. For example, the 6-fluoro analog 6-fluoro-N-(4-fluorophenyl)-3-(phenylsulfonyl)quinolin-4-amine (CAS 899356-26-4) has MW 396.4 and lacks both the 6-methyl and the 4-ethyl substituent on the benzenesulfonyl group . The N-benzyl analog (CAS 899356-18-4) has MW 416.54 and replaces the N-(4-fluorophenyl) with N-benzyl . Accurate CAS number verification is essential for procurement, as these analogs have different molecular formulae, molecular weights, and predicted biological profiles despite sharing the quinoline-sulfonyl core.

Compound Procurement Identity Verification Chemical Sourcing

Optimal Application Scenarios for Procuring 3-(4-Ethylbenzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine (CAS 899356-27-5)


Structure-Activity Relationship (SAR) Studies for mGluR5 Negative Allosteric Modulator Optimization

The target compound is optimally deployed as a Region II / Region I combination variant in systematic SAR exploration of the 4-amino-3-arylsulfonylquinoline chemotype. As established in published medicinal chemistry optimization campaigns, the 6-methyl substituent (Region II) and the N-(4-fluorophenyl) group (Region I) represent a specific combination not found in commercially available analogs [1]. Researchers can use this compound to probe the additive or synergistic effects of 6-methyl lipophilicity enhancement combined with 4-fluorophenyl electronic modulation on mGluR5 binding affinity and functional activity [1]. This addresses a gap in the current SAR matrix for this chemotype.

Chemical Probe Development for Group I mGluR Target Validation in CNS Disease Models

The sulfonyl-quinoline chemotype has established precedence as a source of mGluR1/mGluR5-preferring ligands with demonstrated in vivo efficacy in preclinical models [2]. The target compound, featuring a specific combination of substituents described in the patent literature as within the scope of mGluR-preferring ligands, can serve as a starting point for chemical probe development [2]. Its physicochemical profile (predicted logP ~6.0, PSA 46.1 Ų) suggests blood-brain barrier permeability potential, which is critical for CNS target validation studies .

Comparative Physicochemical Profiling in ADME/PK Candidate Selection Cascades

The target compound's predicted lipophilicity (logP ~6.06) is approximately 0.5 log units higher than its 6-H analog, making it a valuable tool for investigating the relationship between 6-position substitution and metabolic stability, plasma protein binding, or CYP450 inhibition within a matched molecular pair analysis . Procurement of both the target compound and the 6-H analog (CAS 902913-66-0) enables direct head-to-head comparison of in vitro ADME parameters, providing data-driven selection criteria for lead optimization .

Scaffold-Hopping and Library Enumeration Programs Targeting Novel Chemotypes for GPCR Allosteric Modulation

The 4-amino-3-arylsulfonylquinoline scaffold has been validated as a non-acetylenic alternative to the dominant acetylenic mGluR5 NAM chemotype [1]. The target compound, bearing the specific 6-methyl + N-(4-fluorophenyl) + 3-(4-ethylbenzenesulfonyl) pattern, represents a distinct vector point within this non-acetylenic chemical space. It can serve as a reference compound in computational scaffold-hopping exercises or diversity-oriented synthesis campaigns aimed at identifying novel allosteric modulators for related Class C GPCR targets [1].

Quote Request

Request a Quote for 3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-6-METHYLQUINOLIN-4-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.